molecular formula C22H27Cl3N2OS B3354218 Zuclopenthixol dihydrochloride CAS No. 58045-23-1

Zuclopenthixol dihydrochloride

Numéro de catalogue: B3354218
Numéro CAS: 58045-23-1
Poids moléculaire: 473.9 g/mol
Clé InChI: LPWNZMIBFHMYMX-MHKBYHAFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zuclopenthixol dihydrochloride, also known as Zuclopentixol or Zuclopenthixolum, is an antipsychotic agent . It is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics . It is an antagonist at D1 and D2 dopamine receptors . Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol .


Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with 2-chloro-9H-thioxanthen-9-one, which is reacted with copper (II) acetate and racBINAP in THF . The resulting compound is then further processed to yield this compound .


Molecular Structure Analysis

This compound is a small molecule with a molecular weight of 400.965 . Its chemical formula is C22H25ClN2OS . The compound belongs to the thioxanthenes, which are organic polycyclic compounds containing a thioxanthene moiety .


Chemical Reactions Analysis

This compound is metabolized by Cytochrome P450 2D6 . It is known to interact with several drug targets, including 5-hydroxytryptamine receptor 2A, D (1B) dopamine receptor, D (2) dopamine receptor, D (1A) dopamine receptor, and alpha-1A adrenergic receptor .


Physical and Chemical Properties Analysis

This compound is a liquid . It is used in the management of acute psychoses such as mania or schizophrenia .

Applications De Recherche Scientifique

Schizophrenia Treatment

Zuclopenthixol dihydrochloride has been extensively studied in the treatment of schizophrenia. A Cochrane review analyzed 20 trials with 1850 participants, focusing predominantly on short-term treatment (up to 12 weeks) in inpatient populations. The review concluded that this compound demonstrates no significant difference in mental or global states compared to placebo or various other antipsychotics, including chlorpromazine, haloperidol, and risperidone. It also suggested that this compound might cause more extrapyramidal side effects (EPSEs) than some antipsychotics but not others (Bryan, Purcell, & Kumar, 2005). A similar review emphasized that while this compound may help with schizophrenia symptoms, the evidence quality is low, and the drug may lead to adverse effects and sedation compared to placebo (Lacey & Jayaram, 2015).

Intellectual Disabilities and Aggressive Behaviors

Studies have also investigated this compound's effects on aggressive behavior in patients with intellectual disabilities. A study by Haessler et al. (2007) found that discontinuation of zuclopenthixol in this population leads to an increase in aggressive behavior, indicating its efficacy in managing aggression (Haessler et al., 2007).

Treatment of Behavioral Disturbances

Zuclopenthixol has been evaluated for treating behavioral disturbances in mentally handicapped patients. A double-blind trial comparing this compound with placebo in mentally-handicapped in-patients showed significant improvements in behavior disorders with zuclopenthixol treatment (Singh & Owino, 2008).

Pharmacokinetics and Drug Monitoring

Research on the pharmacokinetics of zuclopenthixol, such as a study by Tveito et al. (2020), highlights how age and CYP2D6 genotype affect zuclopenthixol exposure, indicating the need for dose adjustments in older patients or those with reduced CYP2D6 function (Tveito et al., 2020). Another study focused on therapeutic drug monitoring in a double-blind placebo-controlled study, which found no consistent associations between dosage, serum concentration, and clinical efficiency measures (Schwarz et al., 2013).

Memory Retrieval in Rats

A study by Khalifa (2003) on rats suggested that zuclopenthixol facilitates memory retrieval, potentially involving noradrenergic and serotonergic mechanisms. This indicates a possible cognitive benefit of zuclopenthixol, distinct from its antipsychotic effects (Khalifa, 2003).

Mécanisme D'action

Target of Action

Zuclopenthixol dihydrochloride, an antipsychotic agent, primarily targets several receptors in the brain . These include:

Mode of Action

This compound acts mainly by antagonizing D1 and D2 dopamine receptors . It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, this compound can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of schizophrenia and other psychoses .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways, including sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation . These metabolic processes transform the drug into metabolites that are devoid of pharmacological activity .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties :

Result of Action

The antagonism of D1 and D2 dopamine receptors by this compound results in a reduction of dopamine neurotransmission, which can help to alleviate symptoms of schizophrenia and other psychoses . The drug’s action on alpha1-adrenergic and 5-HT2 receptors may also contribute to its antipsychotic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the drug’s metabolism can be affected by factors that influence the activity of Cytochrome P450 2D6, such as genetic polymorphisms, drug interactions, and liver disease . Furthermore, the drug’s absorption and bioavailability can be affected by factors such as the patient’s age, sex, body weight, and renal and hepatic function .

Safety and Hazards

Zuclopenthixol dihydrochloride is associated with several safety concerns and potential hazards. It may cause neuroleptic malignant syndrome, a serious condition characterized by fever, muscle cramps or stiffness, dizziness, severe headache, confusion, changes in thinking, fast heartbeat, abnormal heartbeat, or excessive sweating . It is also associated with movement disorders .

Propriétés

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNZMIBFHMYMX-MHKBYHAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045332
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-59-0, 58045-23-1, 63978-46-1
Record name alpha-Clopenthixol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7042692VYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclopenthixol dihydrochloride
Reactant of Route 2
Zuclopenthixol dihydrochloride
Reactant of Route 3
Reactant of Route 3
Zuclopenthixol dihydrochloride
Reactant of Route 4
Reactant of Route 4
Zuclopenthixol dihydrochloride
Reactant of Route 5
Reactant of Route 5
Zuclopenthixol dihydrochloride
Reactant of Route 6
Zuclopenthixol dihydrochloride
Customer
Q & A

Q1: What is the mechanism of action of Zuclopenthixol dihydrochloride in treating schizophrenia?

A1: this compound is a typical antipsychotic drug that primarily acts as an antagonist at dopamine D1 and D2 receptors [, , ]. By blocking these receptors, it helps to reduce the excessive dopamine activity believed to contribute to the positive symptoms of schizophrenia, such as hallucinations and delusions.

Q2: What analytical techniques are commonly employed in the study of this compound?

A2: Capillary electrophoresis (CE) has been used to develop methods for monitoring this compound alongside other antipsychotic drugs []. This technique allows for the separation and quantification of these compounds, aiding in compliance monitoring and analysis of complex mixtures [].

Q3: What are the limitations of the existing research on this compound?

A3: A significant limitation of the existing research is the small number of studies and participants involved [, ]. Many studies are also relatively old and may not reflect current methodological standards []. More robust, large-scale clinical trials are necessary to provide definitive conclusions about the efficacy, safety, and optimal use of this compound in comparison to other antipsychotics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.